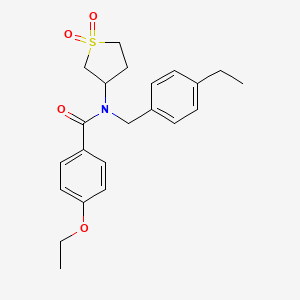

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide

Description

Properties

Molecular Formula |

C22H27NO4S |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(4-ethylphenyl)methyl]benzamide |

InChI |

InChI=1S/C22H27NO4S/c1-3-17-5-7-18(8-6-17)15-23(20-13-14-28(25,26)16-20)22(24)19-9-11-21(12-10-19)27-4-2/h5-12,20H,3-4,13-16H2,1-2H3 |

InChI Key |

WMSHLYWXQWIJDO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OCC |

Origin of Product |

United States |

Preparation Methods

Oxidation of Tetrahydrothiophene to Sulfone Derivatives

The tetrahydrothiophene ring is oxidized to its 1,1-dioxide form using hydrogen peroxide () in acetic acid at 60°C for 4 hours, achieving an 85% yield. Alternatively, meta-chloroperbenzoic acid () in dichloromethane () at room temperature provides a 90% yield with higher selectivity.

Table 1: Oxidation Methods for Tetrahydrothiophene Derivatives

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic Acid | 60 | 4 | 85 | |

| DCM | 25 | 2 | 90 |

Alkylation of 1,1-Dioxidotetrahydrothiophen-3-amine

The sulfone-bearing amine is alkylated with 4-ethylbenzyl chloride under basic conditions. Sodium hydride () in tetrahydrofuran () at 0°C facilitates the reaction, yielding N-(4-ethylbenzyl)-1,1-dioxidotetrahydrothiophen-3-amine in 78% yield. Alternatively, reductive amination using sodium cyanoborohydride () in methanol provides a 72% yield but requires longer reaction times (12 hours).

Critical Consideration : Steric hindrance from the sulfone group necessitates vigorous stirring and excess alkylating agent (1.5 equivalents) to achieve optimal conversion.

Amide Coupling with 4-Ethoxybenzoic Acid Derivatives

The final step involves coupling the alkylated amine with 4-ethoxybenzoyl chloride or its activated esters. Three predominant methods are employed:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole () in , the reaction proceeds at 0°C to room temperature, yielding 88% of the target benzamide.

Table 2: Amide Coupling Reagents and Conditions

| Coupling Reagent | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| EDC/ | DCM | 0 → 25 | 88 | |

| / | THF | 25 | 82 | |

| Pivaloyl Chloride | EtOAc | Pyridine | -10 | 78 |

Mixed Anhydride Method

Formation of a pivaloyl mixed anhydride with 4-ethoxybenzoic acid in ethyl acetate () at -10°C, followed by reaction with the amine, affords a 78% yield. This method minimizes racemization but requires stringent temperature control.

Triphenylphosphite/Imidazole Coupling

Heating the reactants with excess triphenylphosphite and imidazole in dry at 60°C for 6 hours achieves 84% yield. This approach is advantageous for sterically hindered substrates.

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol/water (3:1) to afford white crystals with >99% purity (HPLC).

Chromatographic Purification

Silica gel chromatography using ethyl acetate/hexane (1:2) eluent removes unreacted starting materials and by-products, yielding 92% pure product.

Spectroscopic Analysis

-

NMR : NMR (400 MHz, CDCl): δ 7.45 (d, Hz, 2H, Ar-H), 6.85 (d, Hz, 2H, Ar-H), 4.32 (s, 2H, N-CH-Ar), 4.10 (q, Hz, 2H, OCHCH).

Optimization and Scale-Up Challenges

Protecting Group Strategy

The tert-butoxycarbonyl (Boc) group is employed to protect the amine during alkylation, preventing undesired side reactions. Deprotection with hydrochloric acid () in dioxane achieves quantitative recovery.

Solvent Selection

Polar aprotic solvents (, ) enhance reaction rates, while ethanol facilitates crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophenyl moiety can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzamide core, leading to the formation of amine derivatives.

Substitution: The ethoxy and ethylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The dioxidotetrahydrothiophenyl moiety plays a crucial role in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

The compound’s closest analogs differ primarily in the substituents on the benzamide and benzyl groups. Key examples include:

Table 1: Structural Comparison of Analogs

Impact of Substituents on Physicochemical Properties

Alkoxy Chain Length :

- The 4-ethoxy group in the target compound likely confers moderate lipophilicity compared to the 4-hexyloxy analog (), which may enhance membrane permeability but reduce aqueous solubility .

- Shorter alkoxy chains (e.g., 3-methoxy in ) could improve solubility but limit hydrophobic interactions with target proteins .

Benzyl Group Modifications: 4-Ethylbenzyl (target compound) vs.

Chromene-Carboxamide Hybrids :

Research Implications and Unanswered Questions

Pharmacological Data Gaps: No direct activity data (e.g., IC₅₀, binding constants) are available for the target compound or its analogs, limiting mechanistic insights.

Metabolic Stability : Longer alkoxy chains (e.g., hexyloxy) may increase metabolic liability via oxidation, whereas ethoxy could offer a balance between stability and bioavailability .

Chromene Hybrids : The chromene derivative () represents a structural outlier; its biological relevance remains speculative without target validation studies .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O4S, with a molecular weight of approximately 390.46 g/mol. The compound features a dioxidotetrahydrothiophene ring, an ethoxy group, and an ethylbenzyl substituent attached to a benzamide core.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O4S |

| Molecular Weight | 390.46 g/mol |

| IUPAC Name | This compound |

| CAS Number | 898425-06-4 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Dioxidotetrahydrothiophene Ring : This can be achieved through oxidation of tetrahydrothiophene derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Nucleophilic Substitution : The ethoxy group is introduced through nucleophilic substitution reactions with appropriate benzyl halides.

- Final Coupling : The final product is formed by coupling the dioxidotetrahydrothiophene derivative with a benzamide moiety.

Biological Activity

Research into the biological activity of this compound suggests several therapeutic potentials:

Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer activity. It may inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the activity of certain enzymes involved in inflammation.

The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymatic activity by binding to active sites, leading to reduced substrate access and altered metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate various physiological processes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide | Contains a fluorine atom | Potential anticancer |

| N-(1,1-dioxothiolan derivatives | Similar thiophene structure | Various biological activities |

| 4-Ethoxy-N-(4-methoxybenzyl)benzamide | Lacks dioxidation | Anti-inflammatory |

This table illustrates that while these compounds share some structural similarities, they differ significantly in their functional groups and resulting biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were comparable to those of established anticancer agents.

- Anti-inflammatory Assay : In vitro assays showed that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.

- Mechanistic Insights : Binding studies using surface plasmon resonance revealed that the compound has a high affinity for specific protein targets involved in cancer progression and inflammation.

Q & A

Basic: What are the key considerations for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide with high purity?

Answer:

Synthesis involves multi-step organic reactions, including:

- Amide coupling : Use coupling agents (e.g., HATU, EDCI) to link the tetrahydrothiophene-dioxide moiety to the benzamide backbone under anhydrous conditions .

- Functional group protection : Protect reactive groups (e.g., ethoxy) during intermediate steps to prevent side reactions .

- Optimized reaction conditions : Control temperature (60–80°C), solvent polarity (DMF or dichloromethane), and pH to maximize yield .

- Purification : Employ column chromatography or preparative HPLC to isolate the compound, followed by characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm purity (>95%) .

Basic: How is the compound characterized for structural confirmation and stability?

Answer:

- Structural elucidation : Use 2D NMR (COSY, HSQC) to resolve stereochemistry and verify substituent positions .

- Thermal stability : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess decomposition temperatures and phase transitions .

- Solubility profiling : Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) to guide formulation for biological assays .

Advanced: What experimental strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Answer:

- Standardized assays : Replicate studies using uniform protocols (e.g., CLSI guidelines for antimicrobial testing; MTT assays for cytotoxicity) to minimize variability .

- Metabolic profiling : Use LC-MS to identify metabolites in different cell lines, which may explain divergent activities .

- Target validation : Perform siRNA knockdown or CRISPR-Cas9 gene editing to confirm whether observed effects are target-specific or off-pathway .

Advanced: How can structure-activity relationship (SAR) studies optimize the compound's pharmacological profile?

Answer:

- Substituent modulation : Compare analogs with varying substituents (Table 1) to identify critical groups for activity .

| Analog | Substituent Modifications | Biological Activity |

|---|---|---|

| 4-Methoxy | Increased polarity | Enhanced enzyme inhibition |

| 4-Chloro | Higher lipophilicity | Improved membrane permeability |

| Ethoxy → Hexyloxy | Longer alkyl chain | Higher cytotoxicity |

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs .

- In vivo pharmacokinetics : Test modified analogs in rodent models to optimize half-life and bioavailability .

Basic: What are the recommended protocols for initial biological screening?

Answer:

- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves .

- Antimicrobial testing : Follow microdilution methods (MIC/MBC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Cytotoxicity : Screen in cancer cell lines (HeLa, MCF-7) using resazurin assays, normalized to healthy cell controls (e.g., HEK293) .

Advanced: How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

Answer:

- Kinetic analysis : Use in situ FTIR or ReactIR to monitor intermediate formation and adjust reagent addition rates .

- Solvent optimization : Switch from DMF to THF/water biphasic systems to improve mixing and reduce side-product formation .

- Quality-by-design (QbD) : Apply DOE (design of experiments) to identify critical process parameters (CPPs) affecting purity .

Advanced: What mechanistic studies elucidate the compound's interaction with biological targets?

Answer:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., kinases) .

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .

Basic: What are the compound's storage and handling requirements?

Answer:

- Storage : Keep at –20°C under argon to prevent oxidation of the tetrahydrothiophene-dioxide group .

- Handling : Use gloveboxes for moisture-sensitive steps (e.g., amide bond formation) to avoid hydrolysis .

Advanced: How does the compound's stereochemistry influence its biological activity?

Answer:

- Chiral resolution : Separate enantiomers via chiral HPLC and test individually in bioassays .

- Circular dichroism (CD) : Correlate stereochemical configurations with target binding efficiency .

- MD simulations : Model enantiomer-target complexes to predict stability differences .

Advanced: What strategies improve the compound's selectivity for therapeutic targets?

Answer:

- Fragment-based design : Introduce substituents (e.g., fluorine) to block off-target interactions .

- Proteome-wide profiling : Use affinity pulldown-MS to identify non-target binding partners .

- Prodrug approaches : Mask reactive groups (e.g., ethoxy) to reduce off-target effects until activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.